molecular formula C21H20Cl2N2 B12764893 Isoquinoline, 1-(2-chlorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride CAS No. 92123-88-1

Isoquinoline, 1-(2-chlorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride

Cat. No.: B12764893
CAS No.: 92123-88-1
M. Wt: 371.3 g/mol
InChI Key: XEYZECWMRGTQFA-UHFFFAOYSA-N
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Description

Isoquinoline, 1-(2-chlorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a chlorophenyl group and a tetrahydropyridinyl group, making it unique in its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1-(2-chlorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.

    Introduction of Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Formation of Tetrahydropyridinyl Group: This can be done through hydrogenation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-(2-chlorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Hydrogenation to reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 1-(2-chlorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Quinoline: A structurally related compound with similar properties.

    Phenylpyridine: Another compound with a similar aromatic structure.

Uniqueness

Isoquinoline, 1-(2-chlorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other isoquinolines or related compounds.

Properties

CAS No.

92123-88-1

Molecular Formula

C21H20Cl2N2

Molecular Weight

371.3 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)isoquinoline;hydrochloride

InChI

InChI=1S/C21H19ClN2.ClH/c1-24-12-10-15(11-13-24)20-14-16-6-2-3-7-17(16)21(23-20)18-8-4-5-9-19(18)22;/h2-10,14H,11-13H2,1H3;1H

InChI Key

XEYZECWMRGTQFA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4Cl.Cl

Origin of Product

United States

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